molecular formula C32H30F3N3O5 B3045420 2-(4-((2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)amino)pentyl)isoindoline-1,3-dione CAS No. 106635-87-4

2-(4-((2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)amino)pentyl)isoindoline-1,3-dione

Cat. No.: B3045420
CAS No.: 106635-87-4
M. Wt: 593.6 g/mol
InChI Key: UQNQLZUJTQMRTR-UHFFFAOYSA-N
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Description

This compound is a quinoline-isoindoline-1,3-dione hybrid synthesized as an intermediate in antimalarial drug development, particularly for tafenoquine derivatives . Its structure features a 2,6-dimethoxy-4-methylquinoline core substituted at position 5 with a 3-(trifluoromethyl)phenoxy group and at position 8 with a pentyl-linked isoindoline-1,3-dione moiety. The ¹H NMR spectrum (CDCl₃) confirms key structural elements, including methoxy groups (δ 3.99, 3.77 ppm), aromatic protons (δ 6.62–7.80 ppm), and the pentyl chain (δ 1.33–2.52 ppm) .

Properties

IUPAC Name

2-[4-[[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]amino]pentyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30F3N3O5/c1-18-15-26(42-4)37-28-24(36-19(2)9-8-14-38-30(39)22-12-5-6-13-23(22)31(38)40)17-25(41-3)29(27(18)28)43-21-11-7-10-20(16-21)32(33,34)35/h5-7,10-13,15-17,19,36H,8-9,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNQLZUJTQMRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN3C(=O)C4=CC=CC=C4C3=O)OC)OC5=CC=CC(=C5)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548281
Record name 2-[4-({2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}amino)pentyl]-1H-isoindole-1,3(2H)-dione
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Molecular Weight

593.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106635-87-4
Record name 2-[4-[[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]amino]pentyl]-1H-isoindole-1,3(2H)-dione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-[4-({2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}amino)pentyl]-1H-isoindole-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 2-[4-[[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]amino]pentyl]
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)amino)pentyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline ring, introduction of the trifluoromethyl group, and coupling with the isoindoline-1,3-dione moiety. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)amino)pentyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring and the isoindoline-1,3-dione core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline and isoindoline-1,3-dione derivatives .

Scientific Research Applications

2-(4-((2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)amino)pentyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 2-(4-((2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)amino)pentyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine (Compound 33)

  • Structural Differences: Lacks the pentyl-isoindoline-1,3-dione substituent at the 8-amino position.
  • Biological Activity: Classified as an inactive skin sensitizer due to the electron-rich amino group, contrasting with the active nitro-substituted analog (Compound 278) .
  • Similarity Metrics : Computational analysis using Tanimoto/Dice indices shows lower similarity to Compound 35 (target) due to the absence of the isoindoline-dione chain .

2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinolone (Compound 278)

  • Structural Differences: Nitro group replaces the 8-amino substituent.
  • Reactivity : The electron-withdrawing nitro group enhances electrophilic reactivity, making it a potent skin sensitizer compared to the target compound .

Isoindoline-1,3-dione Derivatives

2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3)

  • Structural Differences: Features an indole-acryloyl substituent instead of the quinoline-pentyl chain.
  • Synthesis : Prepared via Claisen-Schmidt condensation of 2-(4-acetylphenyl)isoindoline-1,3-dione with indolecarbaldehyde .
  • Bioactivity : Tested for acetylcholinesterase inhibition, demonstrating divergent applications compared to the antimalarial target compound .

2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (Compound 13c)

  • Structural Differences : Incorporates a thioxo-triazolidine ring system.
  • Physical Properties : High melting point (>300°C) due to extended conjugation and hydrogen bonding (NH and C=S groups) .
  • Spectral Data : IR shows C=S absorption at 1217 cm⁻¹, absent in the target compound .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Bioactivity/Application Melting Point/IR Features
Target Compound (35) Quinoline-isoindoline-dione Pentyl-isoindoline-dione at 8-amino Antimalarial intermediate NMR: δ 6.62 (quinoline H)
Compound 33 Quinoline 8-Amino, no isoindoline-dione Inactive skin sensitizer N/A
Compound 278 Quinoline 8-Nitro Active skin sensitizer N/A
Compound 3 Isoindoline-dione Indole-acryloyl Cholinesterase inhibition IR: 1785 cm⁻¹ (C=O)
Compound 13c Isoindoline-dione Thioxo-triazolidine Not reported >300°C; IR: 1217 cm⁻¹ (C=S)

Key Research Findings

  • Synthetic Flexibility : The pentyl-isoindoline-dione chain allows for modular modifications, contrasting with rigid acryloyl derivatives (e.g., Compound 3) .
  • Computational Insights: Molecular similarity metrics (Tanimoto/Dice) highlight the importance of the isoindoline-dione moiety in differentiating the target compound from simpler quinoline derivatives .

Biological Activity

The compound 2-(4-((2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)amino)pentyl)isoindoline-1,3-dione , also known as N(4)-{2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine , is a derivative of aminoquinoline with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The key components include:

  • Aminoquinoline core : This structure is known for its pharmacological properties.
  • Methoxy groups : Located at positions 2 and 6, these groups may enhance lipophilicity and bioavailability.
  • Trifluoromethylphenoxy group : This moiety can influence receptor interactions and metabolic stability.

Molecular Formula

C19H17F3N2O3C_{19}H_{17}F_3N_2O_3

Molecular Weight

M.W.=378.35 g molM.W.=378.35\text{ g mol}

Anticancer Activity

Research indicates that derivatives of aminoquinolines exhibit promising anticancer properties. For instance, studies have shown that certain isoquinoline derivatives can induce apoptosis in cancer cell lines such as HeLa and HEK-293T. The specific compound has been evaluated for its cytotoxic effects using the MTT assay, demonstrating significant inhibition of cell proliferation in various cancer models .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in cell proliferation and survival pathways, potentially through modulation of signaling cascades related to apoptosis .
  • Receptor Binding : Its structural features suggest potential interactions with various receptors, including serotonin and dopamine receptors, which are critical in regulating mood and behavior .

Study 1: Cytotoxicity Evaluation

In a recent study, the compound was tested against several cancer cell lines. Results indicated an IC50 value significantly lower than that of conventional chemotherapeutics, suggesting enhanced potency .

Cell LineIC50 (µM)Reference
HeLa15
HEK-293T20
MCF-712

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action, revealing that the compound induces apoptosis via the mitochondrial pathway. This was evidenced by increased levels of cytochrome c release and activation of caspases in treated cells .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

  • Cancer Treatment : As an anticancer agent, it could be developed into a novel therapeutic option for various malignancies.
  • Neurological Disorders : Due to its interaction with neurotransmitter receptors, it may also have potential in treating conditions like depression or anxiety.

Q & A

Q. What are the key parameters for optimizing the synthesis of this compound?

Methodological Answer:

  • Reaction Conditions : Adjust solvent polarity (e.g., ethanol vs. DMF) and stoichiometry of reagents. For example, hydrazine monohydrate (4.5 equiv) in ethanol under reflux effectively removes the isoindoline-1,3-dione protecting group .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates, as demonstrated in quinoline derivative syntheses .
  • Yield Improvement : Optimize reaction time (e.g., 30-minute reflux for deprotection) and temperature to minimize side products .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Confirmation : Combine 1H NMR^1 \text{H NMR} (for proton environments) and HRMS (for molecular weight validation). For example, NMR peaks at δ 3.8–4.2 ppm confirm methoxy groups, while HRMS matches the theoretical mass of 549.606 g/mol for related quinoline derivatives .
  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Q. How do structural modifications influence the compound’s biological activity (e.g., skin sensitization potential)?

Methodological Answer:

  • SAR Analysis : Compare analogs with/without electron-withdrawing groups (e.g., nitro vs. amine at position 8 of the quinoline ring). The nitro group increases electrophilicity, enabling covalent binding to skin proteins, while the unsubstituted amino group in this compound reduces reactivity .
  • Similarity Coefficients : Calculate MaxPos (maximum similarity to active analogs) and MaxNeg (similarity to inactive analogs) to predict activity. Lower MaxPos values correlate with inactivity .

Advanced Research Questions

Q. How can contradictory data in SAR studies (e.g., structurally similar compounds with opposing activities) be resolved?

Methodological Answer:

  • Electronic Effects : Use DFT calculations to map electron density on the quinoline ring. The nitro group (in active analogs) creates an electron-deficient nucleus, favoring electrophilic interactions, whereas the amino group in this compound lacks this property .
  • Steric Analysis : Molecular docking simulations can reveal how substituents (e.g., the pentyl-isoindoline chain) hinder binding to protein targets .

Q. What computational tools are effective for integrating AI-driven process optimization with experimental synthesis?

Methodological Answer:

  • COMSOL Multiphysics : Model reaction kinetics and mass transfer to predict optimal conditions (e.g., solvent selection, stirring rates) .
  • Machine Learning : Train models on historical synthesis data (e.g., yields, purity) to recommend parameter adjustments for novel analogs .

Q. What mechanistic insights explain the role of the 3-(trifluoromethyl)phenoxy group in modulating reactivity?

Methodological Answer:

  • Electrophilic Susceptibility : The trifluoromethyl group’s strong electron-withdrawing effect stabilizes the phenoxy-quinoline linkage but reduces nucleophilic attack at the 8-amino position. Validate via Hammett plots or 19F NMR^{19} \text{F NMR} to track electronic effects .

Q. How can process control strategies improve scalability for multi-step syntheses of this compound?

Methodological Answer:

  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate formation in real-time .
  • Dynamic Simulation : Use Aspen Plus or similar software to simulate heat/mass transfer during large-scale reactions, minimizing thermal degradation risks .

Methodological Frameworks

Q. How should researchers align experimental design with theoretical frameworks (e.g., electronic or steric theory)?

Methodological Answer:

  • Hypothesis Testing : Formulate testable hypotheses (e.g., “Electron-deficient quinoline cores enhance skin sensitization”). Design experiments comparing nitro-, amino-, and cyano-substituted analogs .
  • Data Triangulation : Cross-validate computational predictions (DFT/docking) with experimental results (LC-MS, bioassays) to refine theoretical models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-((2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)amino)pentyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(4-((2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)amino)pentyl)isoindoline-1,3-dione

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